(1-Cyclopropylethyl)ethylamine
Overview
Description
(1-Cyclopropylethyl)ethylamine is an organic compound with the molecular formula C7H15N It is a secondary amine characterized by the presence of a cyclopropyl group attached to an ethylamine moiety
Scientific Research Applications
(1-Cyclopropylethyl)ethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
(1-Cyclopropylethyl)ethylamine is a secondary amine . Amines, including secondary amines, are known to act as nucleophiles, attracted to positive or slightly positive parts of other molecules or ions . .
Mode of Action
The mode of action of amines typically involves their reactions with halogenoalkanes, acyl chlorides, and acid anhydrides
Biochemical Pathways
Amines are known to be involved in a variety of biochemical reactions, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Amines can influence a variety of physiological processes, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of amines . .
Biochemical Analysis
Biochemical Properties
(1-Cyclopropylethyl)ethylamine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of amido pyrrolopyrazine JAK kinase inhibitors, which are potential anti-inflammatory drugs . It interacts with various enzymes and proteins, including JAK kinases, by inhibiting their activity. This inhibition is crucial in modulating inflammatory responses and other cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting JAK kinases, this compound can modulate the signaling pathways involved in inflammation and immune responses . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly JAK kinases. By binding to the active site of these enzymes, this compound inhibits their activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in the activation of inflammatory pathways and a reduction in the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of JAK kinases and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK kinases without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can affect its activity and function, contributing to its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)ethylamine typically involves the reaction of cyclopropylcarbinol with ethylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, in the presence of a suitable catalyst. This method allows for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethyl group.
Ethylamine: Lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar but with a different alkyl group attached to the cyclopropyl ring.
Uniqueness: (1-Cyclopropylethyl)ethylamine is unique due to the presence of both a cyclopropyl group and an ethylamine moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-N-ethylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-8-6(2)7-4-5-7/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCACFJXLWXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.